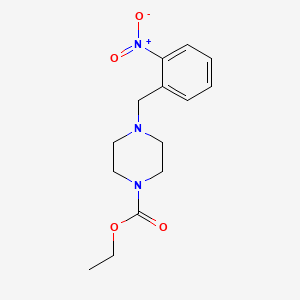![molecular formula C12H13ClN2O5 B5803877 4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine](/img/structure/B5803877.png)
4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine, also known as CNPA, is a chemical compound that has been widely used in scientific research for its unique properties. CNPA is a heterocyclic compound that belongs to the family of morpholines, which are cyclic organic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom.
Wirkmechanismus
The mechanism of action of 4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine involves the binding of the compound to the active site of acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine in the synaptic cleft. This results in an increase in cholinergic activity, which can have both beneficial and detrimental effects depending on the context. 4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine has also been shown to inhibit the activity of other enzymes through similar mechanisms, such as binding to the active site and blocking substrate access.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine are primarily related to its inhibition of acetylcholinesterase activity. This leads to an increase in cholinergic activity, which can have a range of effects on the nervous system and other organs. In the context of Alzheimer's disease, the use of acetylcholinesterase inhibitors such as 4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine has been shown to improve cognitive function and delay the progression of the disease. However, excessive cholinergic activity can also lead to adverse effects such as nausea, vomiting, and diarrhea.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine in lab experiments has several advantages, including its potent inhibitory activity and its specificity for certain enzymes. However, there are also limitations to its use, such as its potential toxicity and the need for careful dosing and handling. Additionally, the use of 4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine in animal models may not fully reflect its effects in humans, and further research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on 4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine, including the development of new drugs based on its structure and activity, the study of its effects on other enzymes and systems in the body, and the optimization of its synthesis method. Additionally, further research is needed to determine the safety and efficacy of 4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine in humans, particularly in the context of Alzheimer's disease and other neurodegenerative disorders.
Synthesemethoden
The synthesis of 4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine involves the reaction of 4-chloro-2-nitrophenol with ethyl chloroacetate in the presence of potassium carbonate and acetonitrile. The resulting product is then reacted with morpholine in the presence of sodium hydride to yield 4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine. This synthesis method has been optimized to achieve high yields of 4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine with high purity.
Wissenschaftliche Forschungsanwendungen
4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine has been used in various scientific research applications, including the study of the mechanism of action of certain enzymes and the development of new drugs. 4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This property makes 4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine a potential candidate for the treatment of Alzheimer's disease, a neurodegenerative disorder characterized by a loss of cholinergic neurons in the brain. 4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine has also been used in the study of the structure and function of other enzymes, such as monoamine oxidase and butyrylcholinesterase.
Eigenschaften
IUPAC Name |
2-(4-chloro-2-nitrophenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O5/c13-9-1-2-11(10(7-9)15(17)18)20-8-12(16)14-3-5-19-6-4-14/h1-2,7H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNLGSKXWVCNIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-nitrophenoxy)-1-(morpholin-4-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-chlorobenzyl)-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803826.png)

![5-phenyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine](/img/structure/B5803844.png)


![3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5803856.png)

![3,4-dimethoxy-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5803868.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5803876.png)
![ethyl 2-[(4-ethylphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5803884.png)

![4-chloro-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5803894.png)
![3-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5803900.png)